Hexylresorcinol
Overview
Description
It is a substituted dihydroxybenzene and exhibits antiseptic, anthelmintic, and local anesthetic properties . Hexylresorcinol is commonly used in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief and first aid antiseptic . It is also found in various commercial cosmetic products as an anti-aging cream .
Mechanism of Action
Target of Action
Hexylresorcinol (4HR) is a versatile compound with a range of applications in cosmetics, food preservation, antiseptics, anthelmintics, and lozenges . The primary targets of this compound include tyrosinase , an enzyme responsible for two steps in melanin synthesis , and polyphenol oxidase , which is involved in the browning process of many fresh-cut fruits . It also interacts with DNA topoisomerase , an enzyme that plays a crucial role in DNA replication .
Mode of Action
This compound exhibits its action by interacting with its targets and modulating their activities. It is a potent inhibitor of tyrosinase, rendering it incapable of catalyzing the enzymatic reaction . When combined with ascorbic acid, it has a synergistic effect in the prevention of browning . As a chemical chaperone, this compound can bind to multiple intracellular enzymes and impact their activity .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-κB signal pathway and TNF-α production , which are involved in inflammation and immune responses . It also increases the expression of VEGF , TGF-β1 , and calcification associated proteins, contributing to angiogenesis and bone formation . Furthermore, it has been shown to suppress mitochondrial respiration, increase endoplasmic reticulum stress, and induce apoptosis in tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has demonstrated anti-inflammatory, anti-aging, and anti-pigmentation properties . It also exhibits antiseptic and local anesthetic effects . In addition, this compound administration increases angiogenesis and bone formation in the wounded area . It has also shown potential in osteoinduction and dental hard tissue formation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, wound healing is influenced by many factors such as the surgeon’s skill, systemic condition of patients, medications, and supplementary procedures . Furthermore, the effectiveness of this compound in certain applications can be overshadowed by alternative substances . More research is needed to fully understand how environmental factors influence this compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Hexylresorcinol interacts with several enzymes and proteins. It is known to inhibit tyrosinase, an enzyme involved in melanin production, which is why it is often used in skin lightening agents . It also interacts with transglutaminase-2, an enzyme involved in protein cross-linking . This compound can bind to multiple intracellular enzymes, impacting their activity . For instance, it strongly inhibits tyrosinase, but most enzymes exhibit a decrease in activity upon interaction with this compound .
Cellular Effects
This compound has various effects on cells. It is known to block sodium channels in nerve cells, inhibiting the generation and conduction of nerve signals that transmit pain . It also has mild antiseptic activity, making it useful for immediate relief . Furthermore, it may inhibit oxidative DNA damage by enhancing the activity of natural antioxidant enzymes in the body . Studies have shown that this compound can suppress the growth of squamous cell carcinoma, a type of skin cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is known to inhibit the NF-κB signal pathway and TNF-α production . Additionally, it increases the expression of VEGF, TGF-β1, and calcification-associated proteins . It also changes protein folding by inducing stress on the endoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown rapid bactericidal activity against organisms implicated in acute sore throat . Greater than 3log10 reductions in colony-forming units were observed within 1-5 minutes after dissolved this compound lozenges were added to various bacteria .
Dosage Effects in Animal Models
In animal models, this compound has shown potential benefits in mitigating diabetes-related complications . It appears to alleviate liver damage and mitigate male reproductive system issues in diabetic animals . High doses can be lethal, as observed in cats where a dose of 260 mg/kg body weight was lethal .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to inhibit mitochondrial respiration, subsequently reducing the production of reactive oxygen species, which are by-products of mitochondrial respiration .
Subcellular Localization
It is known to induce stress on the endoplasmic reticulum, suggesting it may localize to this organelle .
Preparation Methods
Hexylresorcinol can be synthesized through a two-step process . The first step involves preparing hexyl resorcyl ethers by reacting resorcinol with a hexylating agent, such as 1-hexyl chloride, in the presence of a base . The second step involves treating the reaction product with a catalyst to yield this compound through a rearrangement process . Industrial production methods often involve condensing hexanoic acid with resorcinol and reducing the resulting ketone using a mercury-zinc amalgam . this method poses mercury contamination problems, which necessitate the use of alternative catalysts .
Chemical Reactions Analysis
Hexylresorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce this compound derivatives with reduced functional groups .
Scientific Research Applications
Hexylresorcinol has a wide range of scientific research applications in chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: This compound is used as a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity.
Biology: This compound exhibits strong anti-inflammatory and antioxidant properties, making it useful in biological research.
Medicine: This compound is used as an antiseptic and local anesthetic in various medical applications.
Industry: This compound is used in the cosmetics industry for its anti-aging, anti-inflammatory, and anti-pigmentation properties.
Comparison with Similar Compounds
Hexylresorcinol is similar to other substituted dihydroxybenzenes, such as resorcinol and hydroquinone . it exhibits unique properties that distinguish it from these compounds:
Other similar compounds include butylresorcinol and octylresorcinol, which also have varying alkyl chain lengths and exhibit different degrees of lipophilicity and efficacy in their applications .
Properties
IUPAC Name |
4-hexylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJIVOKAWHGMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Record name | P-HEXYLRESORCINOL | |
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Record name | 4-HEXYLRESORCINOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020699 | |
Record name | 4-Hexylresorcinol | |
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Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992), White powder, Pale yellow liquid (solidifies on standing at room temperature) or solid; mp = 67.5-69 deg C; [Merck Index] Pale yellow liquid or peach colored solid; Pungent faintly fatty odor; [CAMEO] Light orange, off-white, or white powder; [Alfa Aesar MSDS], Solid | |
Record name | P-HEXYLRESORCINOL | |
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Record name | 4-HEXYLRESORCINOL | |
Source | EU Food Improvement Agents | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | 4-Hexylresorcinol | |
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Record name | Hexylresorcinol | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
631 °F at 760 mmHg (NTP, 1992), 178-180 °C at 6.7 mm Hg; 198-100 °C at 13-14 mm HG; 333-335 °C at 760 mm Hg, 334.00 °C. @ 760.00 mm Hg | |
Record name | P-HEXYLRESORCINOL | |
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Record name | HEXYLRESORCINOL | |
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Record name | Hexylresorcinol | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Freely soluble in ether and acetone; very slightly soluble in water, Sol in ether, chloroform, acetone, alcohol; slightly sol in petroleum ether; sol in about 2000 parts water; sol in vegetable oils, Freely soluble in glycerol, Soluble in benzene., In water, 500 mg/L at 18 °C, 0.5 mg/mL at 18 °C | |
Record name | P-HEXYLRESORCINOL | |
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Record name | Hexylresorcinol | |
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Vapor Pressure |
0.00000845 [mmHg] | |
Record name | 4-Hexylresorcinol | |
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Mechanism of Action |
When acting as an oral anesthetic for relieving sore throats, it is generally believed that hexylresorcinol is possibly capable of blocking voltage-gated neuronal sodium channels, which in turn would inhibit the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which the hexylresorcinol is applied. As an antiseptic agent, studies have demonstrated that hexylresorcinol is capable of eliciting actions like reducing or inhibiting the generation of bacterial biofilm, interfering with bacterial cell chain formation, reducing bacterial adherence of the pharynx, inhibition of glycolytic enzyme and pH drops, and alteration of cell surface hydrophobicity. Unfortunately, there are either antibiotics that function even more effectively at formally treating bacterial growth or there are also other plant-derived phenolic compounds similar to hexylresorcinol that elicit stronger such mechanisms of action. Nevertheless, it is useful for hexylresorcinol to have both anesthetic and certain antiseptic actions for its use in treating various relatively self-limiting scrapes and sore throats that are treated by the over-the-counter products that feature the compound. Early studies in the 1930s and 1940s suggested that there were more effective medicines over hexylresorcinol that could be employed for their anthelmintic effects. As an anti-inflammatory and anti-aging agent, some studies have shown that it may be possible for hexylresorcinol to inhibit the phosphorylation of the immune response mediator NF-kappaB and also elicit a significant skin lightening effect owing to a strong inhibitory effect on tyrosinase and peroxidase and a stimulatory effect on glutathione and E-cadherin syntheses. It is proposed that hexylresorcinol can bind to tyrosinase directly and inhibits its enzyme activity. Literature data suggests that low glutathione levels relates to the deposition of melanin in the skin of humans and other animals, while high glutathione levels inhibit melanogenesis. And ultimately, it is also reported that glutathione depletion increases tyrosinase activity in human melanoma cells, which makes hexylresorcinol's effects on tyrosinase desirable. Finally, there are ongoing studies that have reported hexylresorcinol's abilities to induce the differentiation of SCC-9 squamous cell cell-line by way of the modulation of the E2F-mediated signaling pathway and suppress the growth of squamous cell carcinoma SCC-9 cells in a dose-dependent manner. Moreover, such studies have also shown that hexylresorcinol is seemingly capable of dose-dependent induction of SCC-9 cell apoptosis as well as the inhibition of transglutaminase-2 enzyme activity which can facilitate chemotherapy resistance. | |
Record name | Hexylresorcinol | |
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Color/Form |
Pale yellow, heavy liq becoming solid on standing at room temp; needles from benzene or petroleum ether, WHITE, OR YELLOWISH WHITE, NEEDLE-SHAPED CRYSTALS; ACQUIRES BROWNISH PINK TINT ON EXPOSURE TO LIGHT & AIR | |
CAS No. |
136-77-6 | |
Record name | P-HEXYLRESORCINOL | |
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Record name | Hexylresorcinol [USP:INN:BAN] | |
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Record name | 4-Hexylresorcinol | |
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Melting Point |
154 to 156 °F (NTP, 1992), 62 to 67 °C, 67.5-69 °C, 68 - 70 °C | |
Record name | P-HEXYLRESORCINOL | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.